3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde
Overview
Description
3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is an organic compound with a complex structure that includes bromine, fluorine, and methoxy functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde typically involves multiple steps, starting with the bromination of a suitable precursor. One common method involves the bromination of 4-[(4-fluorophenyl)methoxy]benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, to optimize yield and purity. The use of continuous flow reactors can further enhance the efficiency of the process by minimizing reaction times and reducing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Organolithium reagents in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Oxidation: 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzoic acid.
Reduction: 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form strong interactions with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-[(2-fluorophenyl)methoxy]benzaldehyde: Similar structure but with the fluorine atom in a different position.
3,5-Dibromo-4-[(4-bromo-2-fluorophenyl)methoxy]benzaldehyde: Contains an additional bromine atom on the phenyl ring.
Boronic acid, B-(3,5-dibromo-4-fluorophenyl)-: A related compound with a boronic acid functional group instead of an aldehyde.
Uniqueness
3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3,5-dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2FO2/c15-12-5-10(7-18)6-13(16)14(12)19-8-9-1-3-11(17)4-2-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAPLPWLFVXQQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Br)C=O)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601223461 | |
Record name | 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352455-49-3 | |
Record name | 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352455-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dibromo-4-[(4-fluorophenyl)methoxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601223461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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